molecular formula C17H22N4O3S2 B2597560 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone CAS No. 1903669-80-6

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone

Cat. No. B2597560
CAS RN: 1903669-80-6
M. Wt: 394.51
InChI Key: ICUAEOCSAMKCTC-UHFFFAOYSA-N
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Description

The compound “1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a sulfonyl group, a diazepane ring, and a benzylthio group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The imidazole ring, for example, could be formed through a variety of methods, including the Debus-Radziszewski imidazole synthesis, the Van Leusen imidazole synthesis, or the Radziszewski imidazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the diazepane is a seven-membered ring with one nitrogen atom, and the sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the imidazole ring is aromatic and can participate in electrophilic substitution reactions. The sulfonyl group is a good leaving group and can be displaced by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an imidazole ring could make the compound more polar and increase its boiling point .

Scientific Research Applications

Synthesis and Reactivity

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone is involved in various chemical synthesis processes due to its reactivity, particularly in diazo transfer reactions. The compound, through its imidazole-sulfonyl moiety, plays a crucial role in converting primary amines to azides, which are valuable in synthetic chemistry for further functional group transformations. The stability of its hydrogen sulfate salt variant facilitates safer and more efficient synthesis processes, enhancing the reagent's applicability in large-scale operations (Potter et al., 2016).

Catalysis

The molecule's structural framework is utilized in designing catalysts for synthetic applications, such as in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Its sulfonyl and imidazole groups contribute to the catalytic efficiency, promoting one-pot multi-component condensation reactions under solvent-free conditions. This catalytic activity underscores the compound's potential in green chemistry, providing a pathway to synthesize complex molecules with high yield and minimal environmental impact (Zolfigol et al., 2013).

Antimicrobial and Antifungal Agents

Compounds structurally related to 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone have been synthesized and evaluated for their antibacterial and antifungal properties. The synthesis of 2,4,5-trisubstituted-1H-imidazoles from various starting materials, including the use of sulfonyl moieties similar to those in the compound of interest, has shown promising biological activity against E. coli, S. aureus, C. albicans, and C. fumigatus. This highlights the potential application of such compounds in developing new antimicrobial and antifungal agents (Sawant et al., 2011).

Multicomponent Synthesis

The sulfonyl and imidazole groups present in 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone facilitate its use in multicomponent synthesis reactions. For instance, it has been used in the Ugi multicomponent reaction followed by an intramolecular SN2 reaction, enabling the efficient synthesis of diazepane or diazocane systems. Such synthetic strategies are invaluable for constructing complex molecules with potential therapeutic applications, demonstrating the compound's versatility in synthetic organic chemistry (Banfi et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The imidazole ring, for instance, is present in many biologically active compounds and is known to interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. Given the presence of an imidazole ring, it could be of interest in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c22-17(13-25-12-15-5-2-1-3-6-15)20-7-4-8-21(10-9-20)26(23,24)16-11-18-14-19-16/h1-3,5-6,11,14H,4,7-10,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUAEOCSAMKCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(benzylthio)ethanone

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